5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5-position, a cyclopentyl group at the 1-position, and a methyl group at the 3-position, with an aldehyde functional group at the 4-position. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 4-position of the pyrazole ring. The reaction typically involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Chemical Reactions Analysis
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. For example, they may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to the active site or allosteric sites . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a cyclopentyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its solubility and reactivity.
1-methyl-1H-pyrazole-5-carboxaldehyde: This compound lacks the chloro and cyclopentyl groups, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-chloro-1-cyclopentyl-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H13ClN2O/c1-7-9(6-14)10(11)13(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
InChI Key |
RTNJNAVGUOFSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2CCCC2 |
Origin of Product |
United States |
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